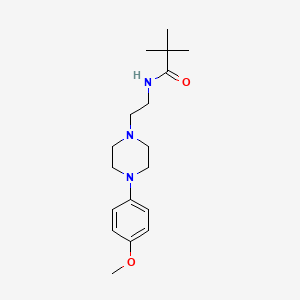

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide

説明

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring, linked via an ethyl chain to a pivalamide (2,2-dimethylpropanamide) group. The compound’s hydrochloride salt (CAS 5212) is commercially available for research purposes, indicating its utility in pharmacological studies .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)15-5-7-16(23-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFLFFULCDDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. One common method is the reaction of 4-methoxyphenylpiperazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperazine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.

類似化合物との比較

18F-Mefway and 18F-FCWAY

Structural Similarities :

- 18F-Mefway : 4-(trans-18F-fluoromethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide.

- 18F-FCWAY : 18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide.

Key Differences :

- Substituent Position : Both feature a 2-methoxyphenyl-piperazine group but differ in fluorination (trans-18F-fluoromethyl vs. trans-4-fluoro) and pyridyl vs. cyclohexane-carboxamide termini.

- Receptor Specificity : 18F-Mefway exhibits higher 5-HT1A affinity in vivo compared to 18F-FCWAY, attributed to fluoromethyl positioning enhancing lipophilicity and blood-brain barrier penetration .

Table 1: Comparison of Piperazine-Based Compounds

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide (CAS 877634-08-7)

Structural Similarities :

- Shares the 4-methoxyphenyl-piperazine and pivalamide backbone.

Key Differences :

- Furan Substituent : Incorporation of a furan-2-yl group on the ethyl chain increases molecular polarity compared to the unsubstituted ethyl chain in the target compound.

1-(4-Benzylpiperazin-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid (CAS 1215564-16-1)

Structural Similarities :

- Contains a 4-methoxyphenyl group and piperazine moiety.

Key Differences :

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)

Structural Similarities :

- Contains a pivalamide group.

Key Differences :

- Thiazole Core vs. neurotransmitter modulation).

- Substituents : The 2,6-difluorobenzyl group may enhance selectivity for enzymes or receptors with hydrophobic binding pockets .

Research Implications and Limitations

- Receptor Binding Data: Limited direct studies on the target compound’s receptor affinity exist, unlike 18F-Mefway/FCWAY, which have quantified 5-HT1A binding .

- Structural Optimization : Substituent variations (e.g., furan, benzyl, fluorine) in analogs highlight opportunities to tune lipophilicity, solubility, and target selectivity.

生物活性

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

- Molecular Formula : C22H30N3O

- Molecular Weight : 370.5 g/mol

- CAS Number : 1185051-51-7

The compound features a pivalamide moiety and a 4-methoxyphenyl group, which contribute to its unique chemical and biological properties.

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide primarily interacts with alpha1-adrenergic receptors , influencing neurotransmitter systems critical for various physiological processes. Its mechanism of action includes:

- Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thus impacting cognitive functions and potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s .

- Monoamine Modulation : Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, suggesting that this compound may also affect serotonin and dopamine pathways .

Pharmacological Profile

Research indicates that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide exhibits a range of biological activities:

| Activity Type | Findings |

|---|---|

| Neuroprotective Effects | Demonstrated improvements in cognitive function in animal models . |

| Anticancer Activity | Exhibited activity against various cancer cell lines, indicating potential as an anticancer agent . |

| Antidepressant Properties | Modulates neurotransmitter levels, suggesting efficacy in treating depression . |

Case Studies

-

Neurodegenerative Disease Models :

- In a study involving rat models, administration of the compound led to significant improvements in memory performance as assessed by the water maze test. This suggests its potential utility in treating cognitive deficits associated with Alzheimer's disease .

-

Cancer Cell Line Studies :

- Various derivatives of this compound were tested against different cancer cell lines (e.g., breast, prostate). Results indicated that certain modifications enhanced its cytotoxic effects, highlighting the importance of structural variations in therapeutic efficacy .

Biochemical Analysis

The compound's interaction with biological molecules is pivotal for its activity:

- Enzyme Interactions : It has been shown to bind effectively to AChE, influencing cellular signaling pathways related to neurotransmitter dynamics.

- Cellular Effects : By modulating acetylcholine levels, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide impacts gene expression and cellular metabolism.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential:

- The compound exhibits favorable ADME characteristics typical of small molecules with alpha1-adrenergic affinity ranging from 22 nm to 250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。